molecular formula C16H20N2O2 B190254 (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine CAS No. 148240-65-7

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine

Cat. No. B190254
M. Wt: 272.34 g/mol
InChI Key: CTMKVJFFLNHDQE-HOTGVXAUSA-N
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Description

“(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine” is an organic amine compound . It has been described in certain patents as a modulator of the transpeptidase function of bacterial penicillin-binding proteins and as an antibacterial agent .


Synthesis Analysis

The synthesis of “(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine” can be achieved through several steps. In one method, chlorosulfonyl and benzaldehyde are added in ethylene glycol dimethyl ether to react and form diphenylmethanol. The diphenylmethanol is then reacted with triethylamine in acetonitrile to produce "(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine" .


Physical And Chemical Properties Analysis

“(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine” appears as a white crystalline powder. It is soluble in alcohol, ether, and ketone, but insoluble in water . The molecular weight is 212.29 g/mol .

Scientific Research Applications

  • Ligand Characterization and Properties : Uluçam and Yenturk (2019) studied the formation of ligands through Schiff base condensation using diamine and two aromatic aldehydes. They characterized these ligands using spectroscopy methods and analyzed their geometric and electronic properties (Uluçam & Yenturk, 2019).

  • Microbial Resolution and Asymmetric Oxidation : Yamamoto et al. (1989) achieved efficient microbial resolution of a similar compound, 1,2-bis-(methoxyphenyl)ethane-1,2-diol, by using Trichoderma viride. They used optically active diols as chiral catalysts for stereoselective epoxidation and oxidation (Yamamoto et al., 1989).

  • Hydrogen-Bonded Structures : Zhang et al. (2007) investigated the molecular structure of 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, forming hydrogen-bonded chains, which is structurally related to the compound (Zhang et al., 2007).

  • Spectroscopic Studies of Metal Complexes : Temel et al. (2007) synthesized and characterized metal complexes with 1,2-Bis(m-aminophenoxy)ethane, a compound related to the one . They used various spectroscopic methods for characterization (Temel et al., 2007).

  • N,N'-Bis(2-methoxybenzylidene) Adducts Characterization : Reglinski et al. (2004) characterized N,N'-bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine and related compounds, providing insights into their molecular properties (Reglinski et al., 2004).

  • Optical Resolution and Chiral Discrimination : Kremsner et al. (2008) studied the optical resolution and chiral discrimination using a compound related to the one . They demonstrated its application in separating and transporting chiral guest molecules (Kremsner et al., 2008).

  • Synthesis of Organocatalysts : Kucherenko et al. (2017) developed a synthesis method for enantiomerically pure ethane-1,2-diamines, useful as organocatalysts for asymmetric cross-aldol reactions (Kucherenko et al., 2017).

  • Fluorogenic Reagent for Carbohydrates : Umegae et al. (1989) identified 1,2-bis(4-methoxyphenyl)ethylenediamine as an effective fluorogenic reagent for reducing carbohydrates, highlighting its potential in analytical applications (Umegae et al., 1989).

  • Synthesis of Schiff Base Ligands : Menon et al. (1996) described the synthesis of Schiff base ligands involving ethane-1,2-diamine and studied their coordination with metal ions (Menon et al., 1996).

  • Chemosensors for Metal Cations : Tolpygin et al. (2007) synthesized N,N′-Bis(9-anthryl)-substituted diamines, including N,N′-Bis(9-anthrylmethyl)ethane-1,2-diamine, for use as fluorescent chemosensors for metal cations (Tolpygin et al., 2007).

Future Directions

The compounds described in the patent, including potentially “(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine”, are seen as promising antibacterial agents, particularly in the treatment of bacterial infections . They could play a significant role in the future development of new antibiotics, especially considering the increasing problem of antibiotic resistance.

properties

IUPAC Name

(1S,2S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKVJFFLNHDQE-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(C2=CC=CC=C2OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Li, N Fu, L Zhang, P Zhou, S Luo, JP Cheng - 2010 - Wiley Online Library
1‐Disubstituted terminal alkenes remain challenging substrates in asymmetric epoxidation reactions. In this study, chiral primary amines are shown to catalyze the asymmetric …

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